TD50 Carcinogenic Potency: 1-Nitrosopiperazine is ~2.4-Fold Less Potent than 1,4-Dinitrosopiperazine
1-Nitrosopiperazine exhibits a lower carcinogenic potency compared to its dinitroso analog, 1,4-dinitrosopiperazine (DNPZ). The TD50 value, a standardized measure of the dose required to induce tumors in 50% of animals, is 8.78 mg/kg/day for 1-nitrosopiperazine [1], whereas DNPZ has a TD50 of 3.6 mg/kg/day [1]. This quantitative difference is further supported by acute toxicity observations, where 1-nitrosopiperazine was described as 'very much less acutely toxic than dinitrosopiperazine' in comparative rat studies [2].
| Evidence Dimension | Carcinogenic potency (TD50) |
|---|---|
| Target Compound Data | 8.78 mg/kg/day |
| Comparator Or Baseline | 1,4-Dinitrosopiperazine (DNPZ): 3.6 mg/kg/day |
| Quantified Difference | 1-Nitrosopiperazine is ~2.4-fold less potent (higher TD50 indicates lower potency) |
| Conditions | Harmonic mean TD50 derived from positive rat carcinogenicity experiments, as reported in the Carcinogenic Potency Database (CPDB) [1]; acute toxicity comparison in rat drinking water studies [2]. |
Why This Matters
Lower potency directly impacts regulatory acceptable intake calculations and risk assessment strategies; procurement of the correct mononitroso compound is essential for studies where a less potent model nitrosamine is required.
- [1] USP Nitrosamines Forum. AI for small nitrosamines not listed in EMA, FDA or Health Canada. 2022. (Data cited from Carcinogenic Potency Database). View Source
- [2] Garcia H, Keefer L, Lijinsky W, Wenyon CEM. Carcinogenicity of nitrosothiomorpholine and 1-nitrosopiperazine in rats. J Cancer Res Clin Oncol. 1970;74:179-184. View Source
